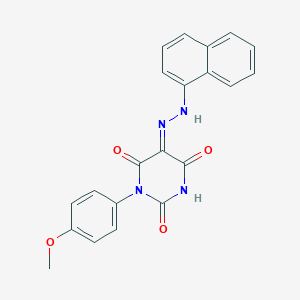![molecular formula C20H15ClN2O5S B317016 ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE](/img/structure/B317016.png)
ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a thiazolidinone ring, and a benzoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and chloroacetic acid under acidic conditions.
Synthesis of the Thiazolidinone Ring: The thiazolidinone ring is formed by reacting a suitable amine with carbon disulfide and chloroacetic acid, followed by cyclization.
Condensation Reaction: The benzodioxole and thiazolidinone intermediates are then condensed using a suitable aldehyde under basic conditions to form the desired compound.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chloro group on the benzodioxole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced thiazolidinone derivatives.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly against prostate and pancreatic cancer cell lines.
Mécanisme D'action
The biological activity of ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE is primarily attributed to its ability to interact with specific molecular targets:
Comparaison Avec Des Composés Similaires
ETHYL 4-[(5Z)-5-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-IMINO-4-OXO-1,3-THIAZOLIDIN-3-YL]BENZOATE can be compared with other compounds that feature similar structural motifs:
-
Similar Compounds
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Thiazolidinone Derivatives: Compounds such as pioglitazone, used in the treatment of diabetes.
Benzoate Esters: Compounds like methyl benzoate, used as a flavoring agent.
-
Uniqueness: : The unique combination of the benzodioxole, thiazolidinone, and benzoate ester moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H15ClN2O5S |
|---|---|
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
ethyl 4-[(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-imino-4-oxo-1,3-thiazolidin-3-yl]benzoate |
InChI |
InChI=1S/C20H15ClN2O5S/c1-2-26-19(25)11-3-5-13(6-4-11)23-18(24)17(29-20(23)22)8-12-7-15-16(9-14(12)21)28-10-27-15/h3-9,22H,2,10H2,1H3/b17-8-,22-20? |
Clé InChI |
UGNZQZLQGSJQGP-SQJGXBMISA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3Cl)OCO4)/SC2=N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3Cl)OCO4)SC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B316933.png)
![N-(1-benzofuran-2-ylcarbonyl)-N'-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]thiourea](/img/structure/B316934.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-N'-(2-fluorobenzoyl)thiourea](/img/structure/B316935.png)
![2-fluoro-N-({3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)benzamide](/img/structure/B316941.png)
![4-morpholin-4-yl-3-nitro-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B316945.png)


![N-[(4-ethoxyphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B316951.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B316953.png)
![N-{[4-(butan-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B316954.png)
![N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B316955.png)
![N-[(3-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B316957.png)
![N-[(3-chloro-4-methylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316959.png)
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B316960.png)
